molecular formula C16H10Cl2O3 B14139844 6,8-Dichloro-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 89112-87-8

6,8-Dichloro-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one

Katalognummer: B14139844
CAS-Nummer: 89112-87-8
Molekulargewicht: 321.2 g/mol
InChI-Schlüssel: HRSTWCMHRVDAEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one is a heterocyclic organic compound that belongs to the class of chromones. It is characterized by the presence of two chlorine atoms at positions 6 and 8, a methoxy group at position 2, and a chromen-4-one core structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one typically involves a multi-step reaction process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for 6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, chromanol derivatives, and various substituted chromones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,8-Dichloro-2-(2-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern and chromen-4-one core, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

89112-87-8

Molekularformel

C16H10Cl2O3

Molekulargewicht

321.2 g/mol

IUPAC-Name

6,8-dichloro-2-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H10Cl2O3/c1-20-14-5-3-2-4-10(14)15-8-13(19)11-6-9(17)7-12(18)16(11)21-15/h2-8H,1H3

InChI-Schlüssel

HRSTWCMHRVDAEB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.